molecular formula C11H13N3O2S B14327288 1-Methoxy-1-methyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea CAS No. 105734-58-5

1-Methoxy-1-methyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea

Cat. No.: B14327288
CAS No.: 105734-58-5
M. Wt: 251.31 g/mol
InChI Key: PDZVDTQOBWAGLD-UHFFFAOYSA-N
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Description

1-Methoxy-1-methyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a methoxy group, a methyl group, and a benzothiazole moiety

Preparation Methods

The synthesis of 1-Methoxy-1-methyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 5-methyl-1,2-benzothiazol-3-amine with methyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Methoxy-1-methyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methoxy-1-methyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methoxy-1-methyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

1-Methoxy-1-methyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea can be compared with other similar compounds, such as:

    1-Methoxy-3-methylbenzene: This compound shares the methoxy and methyl groups but lacks the benzothiazole moiety.

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound has a similar structural framework but differs in the functional groups and overall structure.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the benzothiazole moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

105734-58-5

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

1-methoxy-1-methyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea

InChI

InChI=1S/C11H13N3O2S/c1-7-4-5-9-8(6-7)10(13-17-9)12-11(15)14(2)16-3/h4-6H,1-3H3,(H,12,13,15)

InChI Key

PDZVDTQOBWAGLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SN=C2NC(=O)N(C)OC

Origin of Product

United States

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